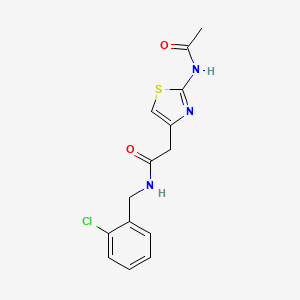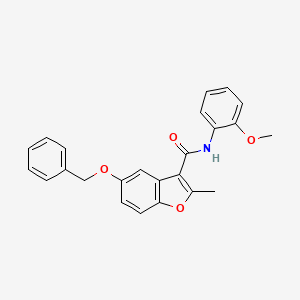![molecular formula C23H22N4O4 B11279474 2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-m-tolyl-acetamide](/img/structure/B11279474.png)
2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-m-tolyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that incorporates multiple fused rings, including pyrano, pyrido, and furo rings
Méthodes De Préparation
The synthesis of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the core pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure, followed by the introduction of the dimethyl and oxo groups. The final step involves the acylation of the core structure with N-(3-methylphenyl)acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the ring structure is activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other fused ring structures with pyrano, pyrido, and furo rings. These compounds may share some chemical properties but differ in their specific functional groups and overall structure. The uniqueness of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
Propriétés
Formule moléculaire |
C23H22N4O4 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-5-4-6-15(7-13)25-18(28)10-27-12-24-19-16-8-14-11-30-23(2,3)9-17(14)26-21(16)31-20(19)22(27)29/h4-8,12H,9-11H2,1-3H3,(H,25,28) |
Clé InChI |
IDRWIFPRRLSRHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=C3C=C5COC(CC5=N4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11279391.png)
![5,5,13-trimethyl-15-propylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11279400.png)
![N-(3-chloro-4-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11279403.png)

![9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279410.png)
![2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279414.png)

![5-amino-N-(3-fluorophenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279424.png)


![methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11279436.png)
![{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11279456.png)
![6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11279464.png)
![N-cyclopropyl-2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11279466.png)
